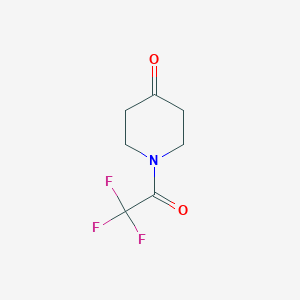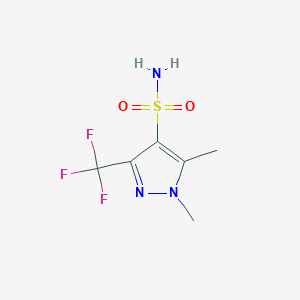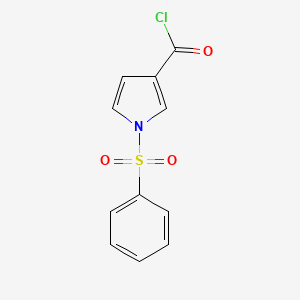![molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9](/img/structure/B1316415.png)
3H-Spiro[1-benzofuran-2,4'-piperidine]
概要
説明
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .
Molecular Structure Analysis
The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .
Physical And Chemical Properties Analysis
“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.
科学的研究の応用
Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1
The compound has been used in the synthesis of novel spirocyclic benzofuranones, which have been tested for their ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 . This enzyme plays a crucial role in the regulation of cell division and is a target for cancer therapy .
Synthesis of Tricyclic and Tetracyclic Benzofuranones
The 3H-spiro[1-benzofuran-2,4’-piperidine] skeleton has been synthesized using different routes. One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones . These compounds have potential applications in medicinal chemistry due to their complex structures .
Antibacterial Properties
Some derivatives of 3H-Spiro[1-benzofuran-2,4’-piperidine] have shown antibacterial properties . They were found to be active against Gram-positive bacteria, but inactive against Gram-negative bacteria . The lipophilicity of the compounds was identified as an important variable influencing their antibacterial activity .
Synthesis of Spirocyclic Benzofuranones
The compound has been used in the synthesis of spirocyclic benzofuranones . These compounds have attracted considerable attention due to their pharmaceutical activity .
Synthesis of Novel Spiroannulated 3-Benzofuranones
3H-Spiro[1-benzofuran-2,4’-piperidine] has been used in the synthesis of novel spiroannulated 3-benzofuranones . These compounds have been found to display modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .
Synthesis of Spirocyclic Lactones
The compound has been used in the synthesis of spirocyclic lactones . These compounds have potential applications in medicinal chemistry due to their complex structures .
Safety and Hazards
The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
The primary targets of 3H-Spiro[1-benzofuran-2,4’-piperidine] are currently unknown . This compound is primarily used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research
Action Environment
Safety data sheets suggest that it should be stored at room temperature in an inert atmosphere .
特性
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Spiro[1-benzofuran-2,4'-piperidine] | |
CAS RN |
71916-73-9 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Q & A
Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?
A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)




![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)




